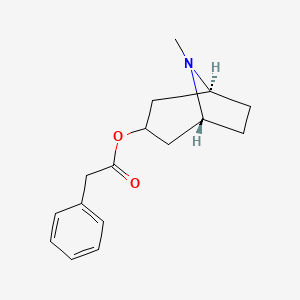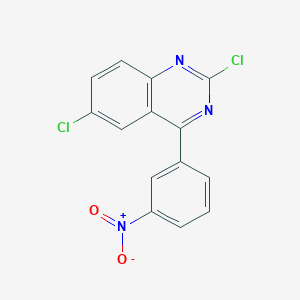
5-Chloro-2,4-dihydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,4-dihydroxybenzohydrazide is a phenolic hydrazide compound. It is known for its potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group at the 5th position and hydroxyl groups at the 2nd and 4th positions on the benzene ring, along with a hydrazide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Chloro-2,4-dihydroxybenzohydrazide can be synthesized using ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting materials . The reaction typically involves the following steps:
Esterification: Ethyl 2,4-dihydroxybenzoate is prepared by esterifying 2,4-dihydroxybenzoic acid with ethanol.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form 2,4-dihydroxybenzohydrazide.
Chlorination: Finally, the compound is chlorinated to introduce the chloro group at the 5th position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,4-dihydroxybenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2,4-dihydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown potential antimicrobial activity against various microorganisms.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxybenzoic acid hydrazide: Lacks the chloro group at the 5th position.
5-Chloro-2-hydroxybenzohydrazide: Lacks one hydroxyl group compared to 5-chloro-2,4-dihydroxybenzohydrazide.
Uniqueness
This compound is unique due to the presence of both chloro and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H7ClN2O3 |
|---|---|
Peso molecular |
202.59 g/mol |
Nombre IUPAC |
5-chloro-2,4-dihydroxybenzohydrazide |
InChI |
InChI=1S/C7H7ClN2O3/c8-4-1-3(7(13)10-9)5(11)2-6(4)12/h1-2,11-12H,9H2,(H,10,13) |
Clave InChI |
FRZYAFALCHCRSH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)O)O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892533.png)
![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)


![Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate](/img/structure/B13892560.png)


![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
![3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate](/img/structure/B13892587.png)

![N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine](/img/structure/B13892592.png)


